4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide
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Overview
Description
4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C20H17BrN2O2 It is a benzamide derivative that features a bromophenoxy group and a methylpyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromobenzyl chloride. This intermediate is then reacted with 6-methyl-2-pyridinamine to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates.
Chemical Reactions Analysis
Types of Reactions
4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.
Scientific Research Applications
4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the benzamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-(6-methyl-2-pyridinyl)benzamide
- 4-methyl-N-(6-methyl-2-pyridinyl)benzamide
- 4-methoxy-N-(6-methyl-2-pyridinyl)benzamide
Uniqueness
4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide is unique due to the presence of both a bromophenoxy group and a methylpyridinyl group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C20H17BrN2O2 |
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Molecular Weight |
397.3 g/mol |
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C20H17BrN2O2/c1-14-5-4-8-19(22-14)23-20(24)16-11-9-15(10-12-16)13-25-18-7-3-2-6-17(18)21/h2-12H,13H2,1H3,(H,22,23,24) |
InChI Key |
CZTGVVKOQNWTHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br |
Origin of Product |
United States |
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